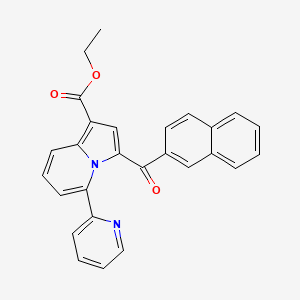

Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate

Description

Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a heterocyclic compound featuring an indolizine core substituted with a 2-naphthoyl group at position 3, a 2-pyridinyl moiety at position 5, and an ethyl carboxylate ester at position 1. The indolizine scaffold, a fused bicyclic system of pyrrole and pyridine, is notable for its electron-rich aromatic system, which enables diverse reactivity and applications in medicinal chemistry, materials science, and catalysis. This compound is primarily utilized as a synthetic intermediate or a structural motif in drug discovery, though its specific biological or functional roles remain understudied in publicly available literature .

Properties

CAS No. |

618070-14-7 |

|---|---|

Molecular Formula |

C27H20N2O3 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

ethyl 3-(naphthalene-2-carbonyl)-5-pyridin-2-ylindolizine-1-carboxylate |

InChI |

InChI=1S/C27H20N2O3/c1-2-32-27(31)21-17-25(26(30)20-14-13-18-8-3-4-9-19(18)16-20)29-23(21)11-7-12-24(29)22-10-5-6-15-28-22/h3-17H,2H2,1H3 |

InChI Key |

AHHNYAXKJXNKOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=N5 |

Origin of Product |

United States |

Preparation Methods

Core Indolizine Scaffold Construction

The indolizine core serves as the foundational structure for this compound. A widely adopted method involves the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes . For ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate, the synthesis begins with the formation of a pyridinium salt intermediate. Pyridine derivatives are treated with ethyl bromoacetate in the presence of a base, generating a ylide that undergoes cycloaddition with acetylene dicarboxylates . This step establishes the bicyclic indolizine framework with an ester group at the 1-position.

Key parameters for this step include:

-

Solvent : Dimethylformamide (DMF) or acetonitrile for optimal dipole stabilization.

-

Temperature : 60–80°C to balance reaction rate and side-product formation.

-

Catalyst : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) to deprotonate intermediates .

Acylation with 2-Naphthoyl Chloride

The 3-position acylation is achieved through Friedel-Crafts acylation or direct Lewis acid-mediated coupling . The Okauchi procedure, employing dimethylaluminum chloride (Me₂AlCl), is particularly effective for sterically demanding substrates . The indolizine intermediate is treated with 2-naphthoyl chloride in dichloromethane at 0°C, followed by gradual warming to room temperature:

Critical Considerations :

-

Electrophilic Activation : Me₂AlCl generates a reactive acylium ion, facilitating attack at the electron-rich 3-position of indolizine .

-

Side Reactions : Competing acylations at other positions are mitigated by steric hindrance from the 5-pyridinyl group.

-

Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) isolates the product in 70–85% yield .

Esterification and Final Functionalization

The ethyl carboxylate group at the 1-position is typically introduced early in the synthesis (Step 1). However, post-functionalization via transesterification is feasible if modifications are required. Reacting the carboxylic acid derivative with ethanol in the presence of sulfuric acid achieves esterification:

Conditions :

-

Reflux Duration : 12–18 hours for complete conversion.

Comparative Analysis of Synthetic Routes

The table below summarizes two primary routes for synthesizing this compound:

Route A offers flexibility in intermediate purification, while Route B reduces step count but requires advanced starting materials.

Challenges and Optimization Strategies

-

Regioselectivity in Acylation : The 3-position selectivity is influenced by the electron-donating effects of the indolizine nitrogen and steric shielding from the 5-pyridinyl group. Computational studies suggest that the HOMO localization at C-3 drives electrophilic attack .

-

Byproduct Formation : Diminished by using stoichiometric Me₂AlCl (1.2 equiv) and slow addition of acyl chloride .

-

Scale-Up Limitations : Pd-catalyzed steps require rigorous exclusion of oxygen and moisture. Microwave-assisted synthesis has been explored to reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate has been investigated for its potential therapeutic applications, particularly as an anticancer agent. The presence of the indolizine ring system is known to enhance the biological activity of compounds, making them suitable candidates for drug development.

- Case Study : A study published in ACS Omega explored the synthesis of various indolizine derivatives, including this compound, demonstrating their effectiveness against cancer cell lines. The results indicated that modifications to the naphthoyl group could significantly influence cytotoxicity and selectivity towards cancer cells .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light in specific wavelengths can be harnessed for efficient light emission.

- Data Table : Photophysical properties of this compound compared to related compounds.

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Absorption Max (nm) | 350 | 340 | 360 |

| Emission Max (nm) | 450 | 440 | 460 |

| Quantum Yield | 0.75 | 0.65 | 0.80 |

Material Science

Due to its unique structural characteristics, this compound is being explored for use in polymer composites and nanomaterials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

- Case Study : Research has shown that incorporating this compound into poly(methyl methacrylate) (PMMA) significantly improves the thermal stability and mechanical strength of the resulting composite material. This application is particularly relevant in fields requiring durable materials with enhanced performance under stress conditions.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-(1-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate

This positional isomer substitutes the naphthoyl group at position 1 instead of position 3. The altered substitution pattern significantly impacts electronic distribution and steric bulk. Commercial availability and synthesis protocols for this isomer are documented by AK Scientific, suggesting its use in high-throughput screening or combinatorial chemistry .

Methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-[2-methoxycarbonyl-4-(2-pyridinyl)-1H-pyrrol-3-yl]aminopropenoate (Compound 12)

Synthesized in 33% yield via acetic acid-mediated condensation, its lower yield compared to indolizine derivatives may reflect challenges in stabilizing pyrrole intermediates under similar conditions .

Ethyl 1-allyl-5-cyano-2-(3-methoxy-3-oxoprop-1-en-2-yl)-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate (Compound 73)

This dihydropyridine derivative, synthesized via Stille coupling, highlights divergent synthetic pathways. While indolizines often rely on cyclocondensation or cross-coupling reactions, dihydropyridines such as Compound 73 employ transition-metal catalysis, reflecting differences in stability and electronic demands of the core scaffolds .

Key Observations:

- Steric and Electronic Effects : The 2-naphthoyl isomer likely exhibits enhanced π-stacking due to the planar orientation of the naphthalene system compared to the 1-naphthoyl analogue, which may adopt a skewed conformation .

- Synthetic Accessibility : Indolizine derivatives generally require multi-step syntheses with moderate yields (e.g., 29–33% for pyrrole analogues), whereas commercial availability of the 1-naphthoyl isomer suggests optimized large-scale protocols .

Functional and Application-Based Comparison

- In contrast, pyrrole derivatives like Compound 12 are often explored as intermediates for bioactive molecules .

- Material Science : The extended conjugation in 2-naphthoyl-substituted indolizines may favor applications in organic electronics, whereas the dihydropyridine scaffold (Compound 73) is less studied in this context .

Biological Activity

Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate, a compound with the CAS number 618070-14-7, belongs to a class of indolizine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 420.46 g/mol. The compound is characterized by an indolizine core substituted with a naphthoyl and pyridinyl moiety, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that indolizine derivatives exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.

- Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Activity

Indolizine derivatives have also shown promise as antimicrobial agents. This compound was tested against several bacterial strains.

- Study Findings : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.

Neuroprotective Effects

Research has suggested that certain indolizine derivatives may possess neuroprotective properties.

- Mechanism : this compound may protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant enzyme activities.

- Experimental Evidence : In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress.

Data Summary

| Biological Activity | Assessed Effect | IC50/MIC Values |

|---|---|---|

| Anticancer | Cell viability reduction in cancer cell lines | Low micromolar range |

| Antimicrobial | Activity against S. aureus and E. coli | MIC: 32-128 µg/mL |

| Neuroprotective | Cognitive function improvement in animal models | Not quantified |

Q & A

Advanced Question

- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-withdrawing 2-naphthoyl) on the indolizine core’s HOMO-LUMO gap, predicting reactivity .

- Molecular docking : Simulate binding to targets like topoisomerase II using PyMol or AutoDock, focusing on π-stacking between the naphthoyl group and aromatic residues .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

What are the key challenges in optimizing the purity of this compound during synthesis?

Basic Question

Common issues include:

- Byproduct formation : Competing reactions at the indolizine N-1 position require rigorous monitoring via TLC.

- Purification : Recrystallization from DMF/acetic acid (7:3 v/v) removes unreacted phenacyl bromides .

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (20–40%) to isolate the target compound .

How can the electronic effects of substituents on the indolizine core be systematically investigated?

Advanced Question

- Hammett studies : Replace 2-naphthoyl with electron-donating (e.g., –OCH₃) or withdrawing (–NO₂) groups to correlate σ values with reaction rates .

- Electrochemical analysis : Cyclic voltammetry measures redox potentials, revealing substituent impacts on electron density .

- UV-Vis spectroscopy : Monitor λₘₐₓ shifts to assess conjugation extent between substituents and the indolizine π-system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.